molecular formula C12H11FN2OS B5865056 2-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5865056
M. Wt: 250.29 g/mol
InChI Key: DCYYCTAICHOMME-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a compound of interest due to its structural characteristics and potential biological activities. The compound features a thiazole ring, a common structural motif in many biologically active molecules, combined with a fluorophenyl group, which can significantly influence the molecule's electronic properties and biological activity.

Synthesis Analysis

The synthesis of related thiazole and fluorophenyl-containing acetamides involves various chemical strategies, including condensation reactions and the use of specific reagents to introduce the fluorophenyl and thiazolyl groups. These procedures highlight the versatility of synthetic approaches in accessing such compounds, with techniques including NMR, IR, and Mass spectroscopy used for structure confirmation (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of acetamides bearing thiazole and fluorophenyl groups has been characterized using X-ray diffraction, demonstrating specific spatial arrangements that influence their chemical reactivity and interaction with biological targets. Notably, Hirshfeld surface analysis and DFT studies provide insights into the nature of intermolecular contacts and the electrophilic character of these molecules (Ekici et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving thiazole and fluorophenyl acetamides are influenced by the presence of the fluorine atom, which can affect the compound's reactivity towards nucleophilic and electrophilic agents. The synthesis pathways often involve cyclization and substitution reactions, highlighting the chemical versatility and potential for generating diverse derivatives with varied biological activities (Parikh & Joshi, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in biological systems and its formulation potential. These properties are determined through experimental approaches like crystallography and thermal analysis, providing insights into the stability and solubility of these compounds (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are influenced by the acetamide's molecular structure. Studies on the electronic properties, such as frontier molecular orbitals and electrophilicity indices, provide a deeper understanding of how these compounds interact at the molecular level, potentially leading to biological activity (Fallah-Tafti et al., 2011).

properties

IUPAC Name

2-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-8-7-17-12(14-8)15-11(16)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYYCTAICHOMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201655
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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